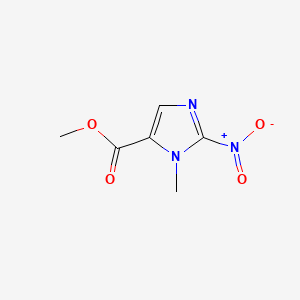

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 307220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-methyl-2-nitroimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-4(5(10)13-2)3-7-6(8)9(11)12/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTWOZOPNUFRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878902 | |

| Record name | 1-ME-2-NO2-5-MEOCARBONYL IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40361-79-3 | |

| Record name | Methyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40361-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-methyl-2-nitro, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040361793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40361-79-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-ME-2-NO2-5-MEOCARBONYL IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1][2] Its structural motif, featuring a nitroimidazole core, is present in a variety of bioactive molecules, including antimicrobial and anticancer agents.[1] This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this target molecule, detailing the strategic considerations, reaction mechanisms, and experimental protocols.

Strategic Analysis of the Synthetic Pathway

The synthesis of this compound requires the sequential introduction of three key functional groups onto the imidazole scaffold: a methyl ester at the 4-position, a nitro group at the 2-position, and a methyl group at the 3-position of the imidazole ring. The order of these transformations is critical to ensure the desired regioselectivity.

The proposed synthetic route, outlined below, commences with the esterification of 1H-imidazole-4-carboxylic acid, followed by a regioselective nitration, and concludes with a final N-methylation step. This sequence is designed to leverage the directing effects of the substituents at each stage to favor the formation of the desired isomer.

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis and Mechanistic Insights

Part 1: Esterification of 1H-Imidazole-4-carboxylic Acid

The initial step involves the conversion of commercially available 1H-imidazole-4-carboxylic acid to its corresponding methyl ester. This is a classic Fischer esterification reaction, carried out in methanol with a catalytic amount of strong acid, typically sulfuric acid.

Causality of Experimental Choices:

-

Methanol as Solvent and Reagent: Methanol serves as both the solvent and the reactant, driving the equilibrium towards the ester product.

-

Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Part 2: Regioselective Nitration of Methyl 1H-imidazole-4-carboxylate

The nitration of the imidazole ring is a crucial step that dictates the position of the nitro group. The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Controlling Regioselectivity:

The directing effect of the methoxycarbonyl group at the 4-position is a key consideration. While the imidazole ring is generally activated towards electrophilic substitution, the electron-withdrawing nature of the ester group deactivates the ring to some extent. The nitration is expected to occur preferentially at the 2-position due to the electronic influence of the existing substituent.

Part 3: N-Methylation of Methyl 2-nitro-1H-imidazole-4-carboxylate

The final step is the N-methylation of the nitro-imidazole intermediate. This reaction presents a significant challenge in terms of regioselectivity, as the imidazole ring has two nitrogen atoms that can be alkylated.

Achieving the Desired Regioisomer:

The presence of the nitro group at the 2-position and the methyl ester at the 4-position will influence the site of methylation. The electron-withdrawing nitro group will decrease the nucleophilicity of the adjacent nitrogen (N1), while the ester group will also exert an electronic effect. Steric hindrance around the N1 position due to the adjacent nitro group is also a critical factor. Consequently, methylation is expected to occur preferentially at the N3 position, leading to the desired product. The choice of base and solvent can also be optimized to favor the formation of the target isomer.[3][4]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-imidazole-4-carboxylate

-

To a solution of 1H-imidazole-4-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Methyl 2-nitro-1H-imidazole-4-carboxylate

-

Cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

-

Slowly add Methyl 1H-imidazole-4-carboxylate to the cooled nitrating mixture, maintaining the temperature below 10°C.

-

Stir the reaction mixture at low temperature for a specified period, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain the crude product.

-

Purify the product by recrystallization.

Protocol 3: Synthesis of this compound

-

Dissolve Methyl 2-nitro-1H-imidazole-4-carboxylate in a suitable aprotic solvent (e.g., acetone or DMF).

-

Add a base (e.g., potassium carbonate) to the solution and stir for a short period.

-

Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired regioisomer.

Data Summary

| Step | Reactant | Product | Reagents and Conditions | Typical Yield |

| 1 | 1H-Imidazole-4-carboxylic Acid | Methyl 1H-imidazole-4-carboxylate | CH₃OH, H₂SO₄ (cat.), Reflux | High |

| 2 | Methyl 1H-imidazole-4-carboxylate | Methyl 2-nitro-1H-imidazole-4-carboxylate | HNO₃, H₂SO₄, 0-10°C | Moderate to Good |

| 3 | Methyl 2-nitro-1H-imidazole-4-carboxylate | This compound | CH₃I, K₂CO₃, Acetone/DMF | Moderate |

Conclusion

This technical guide outlines a logical and well-supported synthetic pathway for this compound. The successful synthesis hinges on the careful control of regioselectivity in both the nitration and N-methylation steps. The provided protocols, based on established chemical principles and analogous transformations, offer a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development.

References

"Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate" chemical properties

An In-depth Technical Guide to Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Context

This compound (CAS No: 40361-79-3) is a specialized heterocyclic compound that occupies a strategic position in medicinal and agricultural chemistry. Its structure is defined by a core imidazole ring, a crucial scaffold in numerous biological processes, which is functionalized with three key groups: a nitro group at the 2-position, an N-methyl group at the 3-position, and a methyl carboxylate at the 4-position.

The 2-nitroimidazole moiety is a well-established pharmacophore, forming the basis of drugs used to target hypoxic cells in solid tumors and to treat anaerobic bacterial and parasitic infections. The mechanism of action for this class of compounds typically involves bioreductive activation of the nitro group under low-oxygen conditions, leading to the formation of cytotoxic radicals. Consequently, this compound is not merely an inert molecule but a versatile synthetic intermediate and a key building block for developing next-generation therapeutics and advanced agrochemicals.

While this compound is commercially available for research and development, comprehensive studies detailing its specific chemical properties and reactivity are not widely published. This guide, therefore, serves as a technical synthesis of its known attributes, predictive chemical behavior based on its functional groups, and a methodological framework for its potential synthesis and application.

Physicochemical Properties

The molecular architecture dictates the compound's physical and chemical behavior, influencing its solubility, stability, and suitability for various synthetic transformations. A summary of its key properties is presented below.

| Property | Value | Source / Method |

| IUPAC Name | methyl 3-methyl-2-nitroimidazole-4-carboxylate | J&K Scientific |

| CAS Number | 40361-79-3 | Chem-Impex |

| Molecular Formula | C₆H₇N₃O₄ | Stenutz |

| Molecular Weight | 185.14 g/mol | Stenutz |

| SMILES | CN1C(=CN=C1N+(=O)O-)C(=O)OC | J&K Scientific |

| InChI Key | BQTWOZOPNUFRHG-UHFFFAOYSA-N | Stenutz |

| LogP (Octanol/Water) | 0.51 | Stenutz (Calculated) |

| Predicted Density | 1.52 g/cm³ | Based on Analogue |

| Predicted Boiling Point | ~399.9 °C at 760 mmHg | Based on Analogue |

The positive LogP value suggests a slight preference for lipophilic environments, though it remains relatively low, indicating a degree of aqueous solubility. This balance is critical for potential drug candidates, affecting both membrane permeability and distribution in physiological fluids.

Proposed Synthetic Strategy and Methodologies

While specific manufacturing protocols are proprietary, a logical and efficient synthetic route can be designed based on fundamental principles of heterocyclic chemistry. The following represents a plausible, multi-step synthesis starting from a commercially available precursor.

Experimental Protocol: Two-Step Synthesis

This protocol outlines a pathway involving N-methylation followed by regioselective nitration.

Step 1: N-Methylation of Methyl Imidazole-4-carboxylate

-

Causality: The first step involves the alkylation of the imidazole nitrogen. Methyl imidazole-4-carboxylate (CAS: 17325-26-7) is a suitable starting material. Phase-transfer catalysis is an effective method for N-alkylation of imidazoles, offering mild reaction conditions and high yields.

-

Procedure:

-

To a stirred solution of methyl imidazole-4-carboxylate (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.02 eq).

-

Add dimethyl sulfate (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Upon completion, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, methyl 1-methyl-1H-imidazole-4-carboxylate.

-

Purify by column chromatography on silica gel if necessary.

-

Step 2: C2-Nitration of the N-Methylated Imidazole

-

Causality: The final step is the introduction of the nitro group at the C2 position. The N-methylated imidazole ring is activated for electrophilic substitution. A mixed acid nitration (sulfuric and nitric acid) is a standard method, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). Careful temperature control is critical to prevent over-nitration and side reactions.

-

Procedure:

-

Cool a flask containing concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.

-

Slowly add the product from Step 1 (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.

-

Prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid in a separate flask, also maintained at 0 °C.

-

Add the nitrating mixture dropwise to the imidazole solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until pH 7 is reached.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Predictive Spectroscopic Profile

For structural verification and quality control, a combination of spectroscopic techniques is essential. The following profile is predicted based on the known effects of the constituent functional groups.

| Technique | Predicted Observations | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0-8.2 (s, 1H, C5-H)δ ~3.9-4.1 (s, 3H, N-CH₃)δ ~3.8-3.9 (s, 3H, O-CH₃) | The C5 proton is a singlet and is deshielded by the adjacent nitro and ester groups. The N-methyl and ester methyl groups will appear as sharp singlets. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160-165 (C=O)δ ~145-150 (C2-NO₂)δ ~135-140 (C5)δ ~125-130 (C4)δ ~52-54 (O-CH₃)δ ~35-38 (N-CH₃) | The carbonyl carbon and the carbon bearing the nitro group (C2) will be the most downfield. The other ring carbons and the methyl carbons will appear at characteristic chemical shifts. |

| FTIR (KBr, cm⁻¹) | ~1720-1740 (C=O stretch, ester)~1520-1550 (N-O asymm. stretch)~1340-1370 (N-O symm. stretch)~1450-1500 (C=N stretch, ring) | These values correspond to the characteristic vibrational frequencies for an aromatic ester, a nitro group, and an imidazole ring. |

| Mass Spec. (EI) | M⁺ at m/z 185.04Fragments: m/z 154 ([M-OCH₃]⁺), 139 ([M-NO₂]⁺) | The molecular ion peak corresponds to the exact mass. Common fragmentation patterns include the loss of the methoxy radical from the ester and the loss of the nitro group. |

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the distinct reactivity of its functional groups, making it a versatile scaffold for chemical elaboration.

Key Reactive Sites

-

The 2-Nitro Group (Bioreductive Target): The electron-deficient nitro group is the primary site for reductive activation. In the low-oxygen environment characteristic of solid tumors or anaerobic bacteria, cellular reductases can transfer a single electron to the nitro group. This generates a radical anion which can lead to DNA damage and cell death, a principle exploited by drugs like benznidazole and misonidazole. This makes the scaffold ideal for developing hypoxia-activated prodrugs.

-

The 4-Carboxylate Ester (Synthetic Handle): The methyl ester group serves as a robust synthetic handle for diversification. It can be readily modified through:

-

Hydrolysis: Treatment with aqueous base (e.g., LiOH, NaOH) will convert the ester to the corresponding carboxylic acid.

-

Amidation: The resulting acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of amide derivatives. This approach has been successfully used to synthesize novel nitroimidazole-based antimicrobial agents.

-

Logical Relationship Diagram

Caption: Reactivity sites and their link to therapeutic applications.

Safety and Handling Precautions

As with all nitroaromatic compounds, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors.

-

Toxicology: Nitroimidazoles as a class can have potential mutagenic properties. Long-term exposure should be avoided.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

An In-Depth Technical Guide to Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS 40361-79-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Nitroimidazole

This technical guide delves into the chemistry, synthesis, and potential applications of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, a specialized heterocyclic compound identified by the CAS number 40361-79-3. As a Senior Application Scientist, the aim here is not to merely present a datasheet but to provide a foundational understanding of this molecule, grounded in the broader context of nitroimidazole chemistry and its significance in medicinal and agricultural research. While this compound is a niche entity, its structural motifs suggest a role as a valuable intermediate in the synthesis of more complex molecules.

It is important to note that while a key primary synthesis reference has been identified, its full-text experimental details were not accessible. Therefore, this guide synthesizes available data with established, analogous procedures for the nitroimidazole class to provide a robust and scientifically sound resource.

Core Compound Identity and Physicochemical Profile

This compound is a substituted nitroimidazole, a class of compounds renowned for their diverse biological activities. The presence of the nitro group is a critical determinant of their mechanism of action, often involving bioreductive activation under hypoxic conditions.

| Property | Value | Source |

| CAS Number | 40361-79-3 | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₇N₃O₄ | |

| Molecular Weight | 185.14 g/mol | |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Canonical SMILES | CN1C(=O)C=N(C1=O)--INVALID-LINK--[O-] | |

| Physical Appearance | Solid (predicted) | |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. | Inferred from similar compounds |

Synthesis and Purification: A Probable Pathway

The synthesis of this compound is documented in a 1977 paper by Cavalleri et al. in the Journal of Medicinal Chemistry, focusing on vinyl-substituted 2-nitroimidazoles.[2][3][4] While the specific experimental details from this paper are not publicly available, a plausible synthetic route can be constructed based on established nitroimidazole chemistry.

A common strategy for the synthesis of such molecules involves the nitration of a pre-formed imidazole ring, followed by esterification. An analogous procedure for a similar compound, ethyl 1-methyl-5-nitroimidazole-2-carboxylate, involves the nitration of ethyl 1-methyl-1H-imidazole-2-carboxylate with a mixture of concentrated sulfuric and nitric acids.[1]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis and purification of the target compound.

Exemplary Experimental Protocol (Analogous Synthesis)

This protocol is a representative example based on the synthesis of similar nitroimidazole esters and should be adapted and optimized for the specific target molecule.

Step 1: Nitration of a Methyl 3-methyl-3H-imidazole-4-carboxylate Precursor

-

To a stirred solution of the precursor imidazole in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture carefully onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Purification

-

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Spectroscopic Characterization: The Molecular Fingerprint

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the imidazole ring, the methyl group of the ester, and the proton on the imidazole ring.

-

¹³C NMR: The carbon NMR would reveal signals for the two methyl carbons, the carbons of the imidazole ring (with the carbon bearing the nitro group being significantly downfield), and the carbonyl carbon of the ester.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1370-1340 cm⁻¹), the ester carbonyl group (around 1730-1715 cm⁻¹), and C-H and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (185.14 g/mol ) and characteristic fragmentation patterns.

Applications and Future Directions

This compound is primarily positioned as a key intermediate in the synthesis of more complex molecules with potential therapeutic or agricultural applications.[1]

Role in Drug Discovery

The nitroimidazole scaffold is a cornerstone in the development of antimicrobial and anticancer agents.[3] The mechanism of action of many nitroimidazole-based drugs relies on the reductive activation of the nitro group in the hypoxic environments characteristic of anaerobic bacteria, protozoa, and solid tumors. This leads to the formation of cytotoxic radical species that damage DNA and other critical cellular components.

Caption: Generalized mechanism of action for nitroimidazole-based drugs.

Given its structure, this compound can serve as a versatile building block for the synthesis of novel therapeutic agents. The ester functionality provides a handle for further chemical modifications, such as amidation to create a library of compounds for structure-activity relationship (SAR) studies.

Agrochemical Potential

The application of this compound extends to agricultural chemistry, where it can be used in the formulation of pesticides and herbicides.[1] The nitroimidazole core can be incorporated into larger molecules designed to target specific pests or weeds, potentially offering novel modes of action to combat resistance.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Building Block with Potential

This compound, while not a widely studied compound in its own right, represents a valuable synthetic intermediate. Its utility lies in the strategic combination of a reactive nitroimidazole core and a modifiable ester group. For researchers in drug discovery and agrochemical development, this molecule offers a gateway to novel compounds with potentially significant biological activities. Further exploration of its reactivity and its incorporation into diverse molecular scaffolds is a promising avenue for future research.

References

- 1. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE | 1564-49-4 [chemicalbook.com]

- 2. US3420842A - Process for the preparation of 2-nitroimidazoles - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

This guide provides a comprehensive technical overview of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, a pivotal heterocyclic building block for professionals in chemical synthesis, drug discovery, and materials science. We will delve into its molecular architecture, plausible synthetic routes, chemical reactivity, and its significant applications, grounding our discussion in established chemical principles and field-proven insights.

Introduction and Strategic Importance

This compound (CAS No. 40361-79-3) is a specialized nitroimidazole derivative.[1] Its strategic importance lies in the unique arrangement of functional groups on the imidazole core: an electron-withdrawing nitro group at the 2-position, a methyl group on the N3 nitrogen, and a methyl carboxylate at the 4-position. This specific substitution pattern makes it a highly valuable intermediate for constructing more complex molecules. It serves as a key precursor in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents and next-generation antibiotics that leverage the distinct biochemistry of the nitroimidazole scaffold.[1] Furthermore, its applications extend to agricultural chemistry, materials science, and as an analytical standard.[1]

Molecular Structure and Physicochemical Properties

The structural integrity of a molecule dictates its reactivity and function. The architecture of this compound is defined by a planar, five-membered imidazole ring. The nitro group at the C2 position significantly lowers the electron density of the ring system, making the molecule susceptible to reductive activation—a cornerstone of its biological activity. The N-methylation at the 3-position prevents tautomerization and directs the regiochemistry of subsequent reactions.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | methyl 3-methyl-2-nitroimidazole-4-carboxylate | [1] |

| CAS Number | 40361-79-3 | [1] |

| Molecular Formula | C₆H₇N₃O₄ | |

| Molecular Weight | 185.14 g/mol | |

| SMILES | CN1C(=CN=C1N+(=O)O-)C(=O)OC | [1] |

| InChI Key | BQTWOZOPNUFRHG-UHFFFAOYSA-N | [1] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.8!", fontcolor="#202124"]; N3 [label="N", pos="-0.7,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0.7,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="1.2,0.8!", fontcolor="#202124"];

// Substituents C_Me_N3 [label="CH₃", pos="-1.5,-1.5!", fontcolor="#202124"]; C_C4_ester [label="C", pos="1.5,-1.5!", fontcolor="#202124"]; O_ester_double [label="O", pos="2.5,-1.2!", fontcolor="#202124"]; O_ester_single [label="O", pos="1.0,-2.5!", fontcolor="#202124"]; C_ester_Me [label="CH₃", pos="1.5,-3.5!", fontcolor="#202124"];

N_nitro [label="N⁺", pos="-2.5,1.2!", fontcolor="#EA4335"]; O_nitro1 [label="O⁻", pos="-3.0,2.2!", fontcolor="#EA4335"]; O_nitro2 [label="O", pos="-3.2,0.4!", fontcolor="#EA4335"];

// Draw bonds edge [len=1.5]; N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1;

// Double bonds in the ring edge [style=double]; N1 -- C5; C2 -- N3;

// Single bonds for substituents edge [style=solid]; N3 -- C_Me_N3; C4 -- C_C4_ester; C_C4_ester -- O_ester_single; O_ester_single -- C_ester_Me; C2 -- N_nitro;

// Double bonds for substituents edge [style=double]; C_C4_ester -- O_ester_double; N_nitro -- O_nitro2;

// Single bond for nitro group edge [style=solid]; N_nitro -- O_nitro1; }

Caption: 2D Molecular Structure of the title compound.

Proposed Synthesis Pathway and Experimental Protocol

While a specific, detailed synthesis for this exact molecule is not widely published, a robust and logical pathway can be constructed based on well-established reactions for nitroimidazole chemistry.[2][3][4] The most plausible approach involves the synthesis of the carboxylic acid precursor followed by a classic esterification reaction.

Caption: Proposed workflow for the synthesis of the title compound.

Representative Protocol: Fischer Esterification of the Carboxylic Acid Precursor

This protocol describes the final step, assuming the precursor, 3-methyl-2-nitro-3H-imidazole-4-carboxylic acid, has been synthesized. The causality behind this choice is its high efficiency and simplicity for converting carboxylic acids to methyl esters.

Materials:

-

3-methyl-2-nitro-3H-imidazole-4-carboxylic acid (1.0 eq)

-

Methanol (reagent grade, used as solvent and reactant)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methyl-2-nitro-3H-imidazole-4-carboxylic acid in an excess of methanol (e.g., 20 mL per gram of acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring suspension. The use of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by methanol.[3]

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this molecule is dominated by the 2-nitroimidazole core. This scaffold is a well-known "bioreductive" prodrug element.

Mechanism of Reductive Activation: In low-oxygen (hypoxic) environments, such as those found in solid tumors or anaerobic bacteria, the nitro group can undergo a one-electron reduction catalyzed by cellular reductases. This forms a nitro radical anion. This highly reactive species can then undergo further transformations to generate cytotoxic species, such as nitroso radicals, which can covalently bind to and damage critical biomacromolecules like DNA, leading to cell death.[2] This hypoxia-selective activation is the cornerstone of its application in developing targeted anti-cancer therapies.

Caption: Simplified workflow of bioreductive activation of a 2-nitroimidazole.

Predicted Analytical Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | ~ 8.0-8.2 ppm (s, 1H, imidazole C5-H) ~ 3.9-4.1 ppm (s, 3H, N-CH₃) ~ 3.8-3.9 ppm (s, 3H, O-CH₃) |

| ¹³C NMR | ~ 160-165 ppm (C=O, ester) ~ 145-150 ppm (C2-NO₂) ~ 135-140 ppm (C4-COOCH₃) ~ 125-130 ppm (C5) ~ 52-54 ppm (O-CH₃) ~ 35-38 ppm (N-CH₃) |

| FT-IR (cm⁻¹) | ~ 1720-1740 (C=O stretch, ester) ~ 1520-1560 (Asymmetric NO₂ stretch) ~ 1340-1380 (Symmetric NO₂ stretch) ~ 2950-3000 (C-H stretch) |

| Mass Spec. | Expected [M+H]⁺: ~186.0458 |

Applications in Research and Drug Development

The primary value of this compound is as a versatile synthetic intermediate.

-

Pharmaceutical Development: It is a crucial building block for hypoxia-activated prodrugs for cancer therapy. The ester can be hydrolyzed to the carboxylic acid for amide coupling or reduced to an alcohol, providing multiple handles for further chemical elaboration to attach cytotoxic warheads or pharmacokinetic modifiers.[1][2]

-

Antimicrobial Agents: The 2-nitroimidazole core is a known pharmacophore for treating infections caused by anaerobic bacteria and protozoa. This intermediate allows for the synthesis of novel derivatives with potentially improved efficacy and reduced resistance.[1]

-

Agrochemicals: It is used in the formulation of advanced pesticides and herbicides, where the nitroimidazole moiety contributes to the biological activity of the final product.[1]

-

Materials Science: The compound can be incorporated into polymer backbones to enhance properties like thermal stability.[1]

Safety and Handling

No specific Safety Data Sheet (SDS) is widely available for this compound. However, based on the hazards associated with the nitroaromatic and imidazole chemical classes, the following precautions are mandatory:

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, a lab coat, and safety goggles with side shields.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

This guide provides a foundational understanding of this compound, equipping researchers with the necessary knowledge to handle, utilize, and innovate with this important chemical intermediate.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. brieflands.com [brieflands.com]

Spectroscopic Characterization of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate: A Technical Guide

Executive Summary: This guide provides a comprehensive technical overview of the spectroscopic characterization of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS: 40361-79-3). Given the sparse availability of published empirical data for this specific molecule, this document, authored from the perspective of a Senior Application Scientist, focuses on providing expertly predicted spectroscopic data based on foundational principles and data from analogous structures. It further outlines detailed, field-proven protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers in drug development and chemical synthesis to confidently characterize this compound.

Introduction

This compound is a substituted nitroimidazole derivative. The nitroimidazole core is a significant pharmacophore found in a variety of antimicrobial and anticancer agents.[1] The specific substitution pattern of this molecule—an N-methyl group, a nitro group at the 2-position, and a methyl ester at the 4-position—creates a unique electronic and structural environment. Its molecular formula is C₆H₇N₃O₄, and its structure is represented by the SMILES string CN1C(=CN=C1N+(=O)O-)C(=O)OC.[2]

Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug development, ensuring compound identity, purity, and structural integrity. This guide serves as a self-validating framework for researchers, providing not just predicted data, but the scientific rationale behind these predictions and the detailed methodologies to obtain and verify them empirically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The predicted ¹H and ¹³C NMR spectra are based on the strong electron-withdrawing effects of the nitro group and the methyl carboxylate group, which significantly influence the chemical shifts of the imidazole ring and adjacent substituents.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, showing three distinct singlets.

-

Rationale: The imidazole ring has only one proton at the C5 position. The N-methyl and the ester's O-methyl groups are both unique and will appear as sharp singlets as there are no adjacent protons to cause splitting. The proton at C5 is expected to be the most downfield-shifted due to the deshielding effects of the adjacent ester and the overall electron-poor nature of the nitro-substituted ring. The N-methyl group at the 3-position will be slightly deshielded by the ring system. The ester's methyl group protons are typically found in the 3.8-4.0 ppm range.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | Singlet | 1H | Imidazole CH (H-5) |

| ~4.05 | Singlet | 3H | N-CH₃ (N-3) |

| ~3.95 | Singlet | 3H | O-CH₃ (Ester) |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide critical information about the carbon backbone.

-

Rationale: The carbons directly attached to electronegative atoms (oxygen and nitrogen) and those within the electron-deficient imidazole ring will be significantly downfield. The C2 carbon, bonded to two nitrogens and adjacent to the nitro group, is expected to be the most deshielded of the ring carbons. The carbonyl carbon of the ester will appear significantly downfield, as is characteristic for this functional group. The two methyl carbons will be found in the typical upfield region.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~162.5 | C =O (Ester Carbonyl) |

| ~148.0 | C -NO₂ (C-2) |

| ~139.5 | Imidazole C -H (C-5) |

| ~125.0 | C -COOCH₃ (C-4) |

| ~53.0 | O-C H₃ (Ester) |

| ~35.5 | N-C H₃ (N-3) |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

NMR Data Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

-

Rationale: The spectrum will be dominated by strong absorptions from the carbonyl group of the ester and the nitro group. The C=O stretch of an ester conjugated with an aromatic ring typically appears in the 1730-1715 cm⁻¹ region. Nitro groups attached to an aromatic system exhibit two strong, characteristic stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. C-H stretches for the methyl groups will be just below 3000 cm⁻¹, while the aromatic C-H stretch will be just above 3000 cm⁻¹. A strong C-O stretch from the ester is also expected.

Table 3: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3120 | Weak-Medium | Aromatic C-H Stretch (C5-H) |

| ~2960 | Weak-Medium | Aliphatic C-H Stretch (CH₃) |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1540 | Strong | Asymmetric N-O Stretch (NO₂) |

| ~1450 | Medium | C-H Bend (CH₃) |

| ~1350 | Strong | Symmetric N-O Stretch (NO₂) |

| ~1280 | Strong | C-O Stretch (Ester) |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. Label the significant peaks.

IR Data Acquisition Workflow

Caption: Workflow for IR spectroscopic analysis via ATR.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

-

Rationale: Using a soft ionization technique like Electrospray Ionization (ESI), the primary observable ion will be the protonated molecule, [M+H]⁺, at m/z 186.1. Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID), characteristic fragmentation is expected. Key neutral losses would include the loss of a methoxy radical (•OCH₃, 31 Da) from the ester, followed by the loss of carbon monoxide (CO, 28 Da). Another prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da).

Table 4: Predicted Mass Spectrometry Fragments (ESI-MS/MS)

| Predicted m/z | Proposed Fragment Identity |

| 186.1 | [C₆H₇N₃O₄ + H]⁺ (Protonated Molecule) |

| 155.1 | [M+H - OCH₃]⁺ |

| 140.1 | [M+H - NO₂]⁺ |

| 127.1 | [M+H - OCH₃ - CO]⁺ |

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

MS1 Scan: Acquire a full scan mass spectrum (e.g., from m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

-

MS/MS (Tandem MS) Scan: Select the [M+H]⁺ ion (m/z 186.1) as the precursor ion. Apply collision energy (CID) to induce fragmentation and acquire a product ion spectrum.

-

Data Analysis: Analyze the resulting spectra to confirm the molecular weight and identify fragmentation patterns that are consistent with the proposed structure.

Mass Spectrometry Data Acquisition Workflow

Caption: Workflow for Mass Spectrometry analysis via ESI-MS/MS.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining predicted data derived from established chemical principles with detailed, validated experimental protocols, researchers are equipped to acquire and interpret the necessary NMR, IR, and MS data. This self-validating system ensures that the identity and structure of the synthesized compound can be confirmed with a high degree of confidence, a critical step in any chemical research or development pipeline.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Introduction

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is a versatile nitroimidazole derivative with significant potential in pharmaceutical and agrochemical research.[1][2] Its unique molecular architecture, featuring a nitro group at the 2-position and a methyl ester at the 4-position of the imidazole ring, makes it a valuable intermediate in the synthesis of novel therapeutic agents, including anti-cancer and antibiotic compounds.[1][2] In the agrochemical sector, it serves as a key building block for the development of effective pesticides and herbicides.[1][2]

The methyl ester functional group is often incorporated to enhance the solubility and bioavailability of the parent molecule, facilitating its formulation and delivery.[2] A thorough understanding of the solubility and stability of this compound is paramount for its effective application in drug discovery and development. This guide provides a comprehensive overview of the methodologies to determine these critical physicochemical properties, offering both theoretical insights and practical, field-proven protocols.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption, distribution, and overall bioavailability. For a research compound like this compound, characterizing its solubility in various solvent systems is a foundational step in preclinical development.

Theoretical Considerations

The solubility of a compound is governed by the principle of "like dissolves like." The polarity of the solute and the solvent, as well as the strength of the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between solute-solute, solvent-solvent, and solute-solvent molecules, dictate the extent of dissolution. The presence of both polar (nitro and ester groups) and non-polar (methyl groups and the imidazole ring) moieties in this compound suggests a nuanced solubility profile.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[3] This method involves equilibrating an excess amount of the solid compound in a specific solvent over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 10 mg) to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide).

-

Ensure that a visible excess of solid remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration of the dissolved compound.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

High-Throughput Kinetic Solubility Assessment

In early-stage drug discovery, where compound availability may be limited, kinetic solubility assays offer a higher-throughput alternative. These methods typically involve dissolving the compound in an organic solvent (e.g., DMSO) and then diluting it into an aqueous buffer, with solubility being assessed by precipitation detection.

Expected Solubility Profile (Qualitative)

Based on the structure of this compound, a qualitative solubility profile can be anticipated.

| Solvent System | Expected Solubility | Rationale |

| Water | Low | The presence of the non-polar methyl groups and the imidazole ring is likely to limit aqueous solubility. |

| Phosphate-Buffered Saline (pH 7.4) | Low | Similar to water, with minimal expected impact from physiological pH on this non-ionizable compound. |

| Ethanol/Methanol | Moderate to High | Polar protic solvents capable of hydrogen bonding and dipole-dipole interactions with the nitro and ester groups. |

| Acetone/Acetonitrile | Moderate | Polar aprotic solvents that can engage in dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its excellent solubilizing capacity for a wide range of organic compounds. |

Part 2: Chemical Stability and Degradation Pathways

Assessing the chemical stability of a drug candidate is a mandatory regulatory requirement and is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies, also known as stress testing, are employed to accelerate the degradation process and provide insights into the intrinsic stability of the molecule.[4]

Causality Behind Experimental Choices in Forced Degradation

The choice of stress conditions is based on the International Council for Harmonisation (ICH) guidelines and is designed to mimic the potential environmental stresses a drug substance may encounter during its lifecycle.[4] For a nitroimidazole derivative like this compound, particular attention should be paid to hydrolysis, oxidation, and photolysis, as these are common degradation pathways for this class of compounds.

Forced Degradation Protocol

The following protocol outlines a comprehensive forced degradation study. A stability-indicating analytical method, such as the one described in the subsequent section, is essential for monitoring the degradation process.

-

Acidic Hydrolysis:

-

Dissolve the compound in 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Neutralize the solution with 0.1 M NaOH before analysis.

-

-

Alkaline Hydrolysis:

-

Dissolve the compound in 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period (e.g., 8 hours). Nitroimidazoles are often more susceptible to alkaline hydrolysis.

-

Neutralize the solution with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% hydrogen peroxide.

-

Store at room temperature for a defined period (e.g., 24 hours).

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80 °C) for an extended period (e.g., 48 hours).

-

-

Photolytic Degradation:

-

Expose a solution of the compound (in a photostable solvent like acetonitrile) to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active ingredient in the presence of its degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 318 nm for nitroimidazoles).[5]

-

Column Temperature: 25 °C.

Anticipated Degradation Pathways

Based on the known chemistry of nitroimidazoles and esters, the following degradation pathways are plausible for this compound:

-

Ester Hydrolysis: Under both acidic and, more readily, basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-methyl-2-nitro-3H-imidazole-4-carboxylic acid .

-

Nitro Group Reduction: Under certain reductive conditions, which may be encountered in vivo or through specific degradation pathways, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

-

Imidazole Ring Cleavage: Severe stress conditions could potentially lead to the cleavage of the imidazole ring.

Visualization of Experimental Workflows

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is indispensable for its progression as a viable candidate in pharmaceutical or agrochemical development. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to systematically evaluate these critical parameters. By employing these methodologies, scientists can generate the high-quality data necessary to inform formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of this promising nitroimidazole derivative.

References

An In-Depth Technical Guide to Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate: A Keystone Intermediate in Nitroimidazole-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS No. 40361-79-3) is a pivotal, yet often unheralded, chemical intermediate. Its unique substituted nitroimidazole framework serves as a versatile scaffold in the synthesis of a variety of bioactive molecules, particularly in the realms of antimicrobial and anticancer research.[1][2] This technical guide provides a comprehensive review of this compound, consolidating available information on its synthesis, chemical properties, and its role as a precursor to pharmacologically active agents. By examining the foundational research and the broader context of nitroimidazole chemistry, this document aims to equip researchers and drug development professionals with the necessary insights to effectively utilize this compound in their discovery and development pipelines.

Introduction: The Strategic Importance of the Nitroimidazole Scaffold

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, first gaining prominence with the discovery of azomycin, a 2-nitroimidazole natural product, in the 1950s.[3] This class of compounds is renowned for its broad spectrum of biological activities, which are primarily attributed to the bioreductive activation of the nitro group under hypoxic conditions.[4] This mechanism is particularly effective against anaerobic bacteria and protozoa, and has also been exploited for targeting hypoxic tumor cells, which are notoriously resistant to conventional therapies.[4][5]

This compound emerges as a critical starting material for the synthesis of more complex nitroimidazole derivatives. Specifically, it has been instrumental in the creation of vinyl-substituted 2-nitroimidazoles, which have demonstrated significant antimicrobial properties.[6] Its chemical structure offers multiple points for synthetic modification, allowing for the systematic exploration of structure-activity relationships in the quest for novel therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Below is a summary of the known properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 40361-79-3 | [1][2][7] |

| Molecular Formula | C₆H₇N₃O₄ | [2][7] |

| Molecular Weight | 185.14 g/mol | [2][7] |

| Appearance | Light yellow solid | [2] |

| IUPAC Name | methyl 3-methyl-2-nitroimidazole-4-carboxylate | [1] |

| SMILES | CN1C(=CN=C1N+(=O)O-)C(=O)OC | [1][7] |

| InChI Key | BQTWOZOPNUFRHG-UHFFFAOYSA-N | [1][7] |

| Storage Conditions | 0-8 °C | [2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the ester methyl group, and the imidazole ring proton. The precise chemical shifts would be influenced by the electron-withdrawing effects of the nitro and carboxylate groups. For instance, in related nitroimidazole structures, the imidazole proton typically appears as a singlet in the aromatic region.[8]

-

¹³C NMR: The carbon spectrum would reveal signals for the two methyl carbons, the imidazole ring carbons, the ester carbonyl carbon, and the carbon attached to the nitro group.

-

IR Spectroscopy: Key infrared absorption bands would include those corresponding to the C=O stretching of the ester, the N-O stretching of the nitro group, and various vibrations of the imidazole ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Reaction Pathways

This compound is primarily known as a key intermediate in the synthesis of vinyl-substituted 2-nitroimidazoles, as detailed by Cavalleri et al. in their seminal 1977 paper in the Journal of Medicinal Chemistry.[6] The synthesis of this intermediate itself is a critical first step, and while the specific details from the original paper are not fully available in the public domain, a general synthetic approach can be inferred from related literature on imidazole chemistry.

A plausible synthetic pathway would involve the multi-step construction of the substituted imidazole ring, followed by nitration and esterification.

Figure 1: A generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of Vinyl-Substituted 2-Nitroimidazoles from this compound (Conceptual Workflow)

The following is a conceptual, step-by-step methodology for the conversion of the title compound into a vinyl-substituted derivative, based on the work of Cavalleri et al.[6] This protocol is illustrative and would require optimization based on specific laboratory conditions.

-

Reduction of the Ester: The methyl ester group of this compound is first reduced to the corresponding primary alcohol. This is a standard transformation in organic synthesis, often accomplished using a reducing agent like lithium aluminium hydride (LiAlH₄) in an anhydrous ether solvent at low temperatures. Careful control of the reaction conditions is necessary to avoid reduction of the nitro group.

-

Oxidation to the Aldehyde: The resulting alcohol is then oxidized to the aldehyde. A variety of mild oxidizing agents can be employed for this step, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to prevent over-oxidation to the carboxylic acid.

-

Wittig Reaction or Horner-Wadsworth-Emmons Reaction: The aldehyde is then subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce the vinyl group. The choice of the ylide or phosphonate reagent will determine the nature of the substituent on the vinyl group. This step is crucial for creating the diversity of compounds tested for biological activity.

-

Purification and Characterization: The final vinyl-substituted 2-nitroimidazole product is purified using standard techniques such as column chromatography and recrystallization. The structure is then confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Figure 2: Conceptual workflow for the synthesis of vinyl-substituted 2-nitroimidazoles.

Biological Activity and Therapeutic Potential

The primary interest in this compound lies in its role as a precursor to biologically active molecules. The vinyl-substituted 2-nitroimidazoles synthesized from this intermediate have demonstrated significant antimicrobial activity.[6]

Antimicrobial Activity

The work by Cavalleri et al. showed that several of the synthesized vinyl-substituted 2-nitroimidazoles exhibited significant in vivo antibacterial and antitrichomonal activity.[6] The mechanism of action of nitroimidazoles against anaerobic organisms is well-established and involves the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals, which damage microbial DNA and other macromolecules, leading to cell death.[9]

The specific derivatives synthesized from the title compound were tested against a range of microorganisms, including:

-

Trichomonas vaginalis

-

Gram-positive and Gram-negative bacteria

-

Mycobacterium tuberculosis[6]

This broad spectrum of activity underscores the potential of this chemical scaffold in developing new anti-infective agents.

Anticancer Activity

The hypoxic microenvironment of solid tumors presents a unique opportunity for the therapeutic application of nitroimidazoles.[5] The same bioreductive activation that confers antimicrobial activity can be exploited to selectively target and kill hypoxic cancer cells. While the specific vinyl-substituted derivatives from the 1977 study were primarily evaluated for antimicrobial activity, the broader class of 2-nitroimidazoles has been extensively investigated for its potential as anticancer agents and radiosensitizers.[5][10]

Derivatives of 2-nitroimidazole have been shown to potentiate the effects of chemotherapy and radiation therapy by increasing the sensitivity of hypoxic tumor cells to these treatments.[11] Therefore, this compound serves as a valuable starting point for the synthesis of novel compounds aimed at treating solid tumors.

Figure 3: General mechanism of action of nitroimidazole prodrugs.

Future Perspectives and Conclusion

This compound, while not a therapeutic agent itself, holds significant value as a key building block in medicinal chemistry. The foundational work of Cavalleri and colleagues has demonstrated its utility in the synthesis of potent antimicrobial agents.[6] Given the ever-present challenge of antimicrobial resistance and the need for more effective cancer therapies, the exploration of novel nitroimidazole derivatives remains a highly relevant area of research.

Future research efforts could focus on:

-

Diversification of the vinyl substituent: The synthesis of a broader range of vinyl-substituted derivatives to explore a wider chemical space and optimize biological activity.

-

Development of novel anticancer agents: The use of this intermediate to create new bioreductive prodrugs specifically designed to target hypoxic tumors.

-

Exploration of other therapeutic areas: The inherent reactivity of the nitroimidazole scaffold may lend itself to applications beyond anti-infectives and oncology.

References

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. methyl 3-methyl-2-nitroimidazole-4-carboxylate [stenutz.eu]

- 8. sid.ir [sid.ir]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of the nitroimidazole Ro 03-8799 on the activity of chemotherapeutic agents against a murine tumour in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated HPLC Method for the Quantitative Analysis of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents and antibiotics.[1] The developed reversed-phase HPLC (RP-HPLC) method provides a reliable and accurate means for the determination of this compound in research and quality control settings. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, with UV detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, a detailed experimental protocol, method validation in accordance with ICH guidelines, and troubleshooting advice.

Introduction

This compound is a nitroimidazole derivative of significant interest in pharmaceutical development.[1] The nitroimidazole class of compounds is known for its diverse biological activities, and precise analytical methods are crucial for ensuring the quality and consistency of these compounds throughout the drug development process.[2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds.[2][3][4]

The structural characteristics of this compound, particularly the presence of the nitroaromatic and ester functional groups, guide the selection of appropriate HPLC conditions. The nitro group provides a strong chromophore, making UV detection a suitable and sensitive choice. The overall polarity of the molecule suggests that reversed-phase chromatography will be an effective separation mode. This application note describes the development and validation of a straightforward and efficient RP-HPLC method for the analysis of this important pharmaceutical intermediate.

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV detector.

-

Chromatographic Data System (CDS): Agilent OpenLab CDS or equivalent.

-

Analytical Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

-

Analytical Balance: Mettler Toledo ME204 or equivalent.

-

pH Meter: Orion Star A211 or equivalent.

-

Solvents and Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

-

Reference Standard: this compound (purity ≥ 98%).

Chromatographic Conditions

The selection of chromatographic parameters was based on the physicochemical properties of the analyte and established methods for similar nitroaromatic compounds.[3][5][6] A C18 column was chosen for its versatility and proven performance in retaining moderately polar compounds. The mobile phase composition was optimized to achieve a suitable retention time and good peak shape.

| Parameter | Condition |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Run Time | 10 minutes |

Preparation of Standard and Sample Solutions

2.3.1. Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

2.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are to be used for constructing the calibration curve.

2.3.3. Sample Preparation

The sample preparation procedure will depend on the matrix. For a bulk drug substance, accurately weigh an appropriate amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range. For in-process control or reaction monitoring, a small aliquot of the reaction mixture may be diluted with the mobile phase, filtered through a 0.45 µm syringe filter, and then injected.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at five concentration levels. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by the recovery method. A known amount of the reference standard was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision

The precision of the method was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was evaluated by performing the analysis on three different days. The RSD of the peak areas was calculated.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by analyzing a placebo and a spiked sample. The peak for this compound should be well-resolved from any other peaks.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the quantitative analysis of this compound. A representative chromatogram is shown below.

(A representative chromatogram would be displayed here in a full application note, showing a well-resolved peak for the analyte at the expected retention time.)

The system suitability results were well within the acceptance criteria, indicating the reliability of the chromatographic system. The method was found to be linear over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) > 0.999. The accuracy of the method was confirmed by the high recovery rates (98-102%). The precision of the method was excellent, with RSD values of less than 2% for both repeatability and intermediate precision. The method was also found to be specific, with no interference from the placebo.

Workflow and Process Diagrams

Analytical Workflow

The overall workflow for the HPLC analysis is depicted in the following diagram.

Caption: High-level workflow for the HPLC analysis of the target compound.

Method Development Logic

The rationale behind the selection of the key chromatographic parameters is outlined below.